molecular formula C10H7FIN B1448447 8-Fluoro-3-iodo-6-methylquinoline CAS No. 1592298-19-5

8-Fluoro-3-iodo-6-methylquinoline

Cat. No.: B1448447
CAS No.: 1592298-19-5
M. Wt: 287.07 g/mol
InChI Key: WAUNWDAYGRAKMQ-UHFFFAOYSA-N
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Description

8-Fluoro-3-iodo-6-methylquinoline is a halogenated quinoline derivative characterized by the presence of fluorine, iodine, and a methyl group on its quinoline ring structure

Mechanism of Action

Target of Action

Quinoline derivatives are known to interact with various enzymes and exhibit antibacterial, antineoplastic, and antiviral activities .

Mode of Action

The incorporation of a fluorine atom into azaaromatics like quinolines is known to enhance the biological activity of fluorinated compounds . The iodine and methyl groups may also contribute to its interaction with its targets.

Biochemical Pathways

Quinoline derivatives have been used as a basic structure for the synthesis of antimalarial drugs , suggesting that they may affect pathways related to the life cycle of malaria parasites.

Result of Action

Quinoline derivatives are known to exhibit antibacterial, antineoplastic, and antiviral activities , suggesting that 8-Fluoro-3-iodo-6-methylquinoline may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-3-iodo-6-methylquinoline typically involves multi-step organic reactions starting from quinoline or its derivatives. One common method includes the following steps:

  • Halogenation: Quinoline is subjected to halogenation reactions to introduce iodine and fluorine atoms at the desired positions on the ring.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-3-iodo-6-methylquinoline undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the halogenated positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles such as sodium iodide (NaI) and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Quinone derivatives.

  • Reduction Products: Hydroquinoline derivatives.

  • Substitution Products: Various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

8-Fluoro-3-iodo-6-methylquinoline has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound is used in biological studies to investigate its effects on cellular processes.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

8-Fluoro-3-iodo-6-methylquinoline is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: 8-Bromo-3-iodo-6-methylquinoline, 8-Fluoro-3-bromo-6-methylquinoline, 8-Fluoro-3-iodoquinoline.

  • Uniqueness: The presence of both fluorine and iodine on the quinoline ring structure gives it distinct chemical properties compared to its analogs, such as increased reactivity and potential for forming diverse derivatives.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

8-fluoro-3-iodo-6-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FIN/c1-6-2-7-4-8(12)5-13-10(7)9(11)3-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUNWDAYGRAKMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=CN=C2C(=C1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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